Furfuryl octanoate
Overview
Description
Furfuryl octanoate is an organic compound that belongs to the class of furfuryl esters It is formed by the esterification of furfuryl alcohol with octanoic acid This compound is known for its pleasant odor and is often used in the flavor and fragrance industry
Mechanism of Action
Mode of Action
It’s known that furfuryl derivatives are generally metabolized to furoic acid or a substituted furoic acid . This suggests that furfuryl octanoate may interact with its targets through similar metabolic pathways.
Biochemical Pathways
This compound belongs to the class of organic compounds known as fatty acid esters . It’s expected to be hydrolyzed to furfuryl alcohol and the corresponding saturated aliphatic carboxylic acid
Pharmacokinetics
It’s known that furfuryl derivatives are generally metabolized to furoic acid or a substituted furoic acid , which may impact the bioavailability of the compound.
Result of Action
It’s known that furfuryl derivatives can have hepatotoxic effects
Action Environment
It’s known that the compound has a boiling point of 139 °c at 10 mmhg and a density of 0978 g/mL at 25 °C , which suggests that temperature and pressure may affect its stability and action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of furfuryl octanoate are not well-studied. It is known that furfuryl derivatives can interact with various enzymes and proteins. For instance, furfural, a related compound, has been shown to interact with enzymes involved in the pentose phosphate pathway
Cellular Effects
Furfural, a related compound, has been shown to induce reactive oxygen species accumulation and cellular damage in Saccharomyces cerevisiae
Molecular Mechanism
Furfural, a related compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that temperature fluctuations can have a significant impact on laboratory testing and results . Therefore, the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies may be influenced by temperature conditions.
Dosage Effects in Animal Models
Furfural, a related compound, has been shown to have hepatotoxic effects in male rats and male mice at high dosages
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to the metabolism of furfuryl derivatives. Furfural, a related compound, is known to be metabolized to furoic acid
Transport and Distribution
Furfuryl derivatives are known to be rapidly absorbed in the gastrointestinal tract of rodents
Subcellular Localization
It is known that the localization of compounds within cells can be influenced by various factors, including targeting signals and post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl octanoate can be synthesized through the esterification reaction between furfuryl alcohol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to improve the reaction rate and selectivity. The final product is usually purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Furfuryl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form furfuryl alcohol and octanoic acid.
Oxidation: The compound can be oxidized to produce furfural and other oxidation products.
Reduction: Reduction reactions can convert this compound to furfuryl alcohol and octanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Furfuryl alcohol and octanoic acid.
Oxidation: Furfural and other oxidation products.
Reduction: Furfuryl alcohol and octanoic acid.
Scientific Research Applications
Furfuryl octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the flavor and fragrance industry for its pleasant odor and as an additive in various industrial products.
Comparison with Similar Compounds
Furfuryl octanoate can be compared with other furfuryl esters, such as:
- Furfuryl acetate
- Furfuryl propionate
- Furfuryl pentanoate
- Furfuryl 3-methylbutanoate
Uniqueness: this compound is unique due to its specific ester linkage between furfuryl alcohol and octanoic acid, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other furfuryl esters results in different solubility, volatility, and reactivity characteristics, making it suitable for specific applications in the flavor and fragrance industry as well as in scientific research.
Properties
IUPAC Name |
furan-2-ylmethyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-5-6-9-13(14)16-11-12-8-7-10-15-12/h7-8,10H,2-6,9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIWCVWKECYDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068171 | |
Record name | Octanoic acid, 2-furanylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
139.00 °C. @ 10.00 mm Hg | |
Record name | Furfuryl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Furfuryl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.989 | |
Record name | Furfuryl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39252-03-4 | |
Record name | Furfuryl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39252-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039252034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 2-furanylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid, 2-furanylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furfuryl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURFURYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FE04Z37C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Furfuryl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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